molecular formula C18H16BrP B033036 Triphenylphosphine hydrobromide CAS No. 6399-81-1

Triphenylphosphine hydrobromide

Cat. No.: B033036
CAS No.: 6399-81-1
M. Wt: 343.2 g/mol
InChI Key: CMSYDJVRTHCWFP-UHFFFAOYSA-N
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Description

Triphenylphosphine hydrobromide is a versatile and highly useful reagent in synthetic organic chemistry, primarily recognized for its role as a stable, easy-to-handle precursor to the potent ylide, phosphonium salt. Its primary research value lies in its application as an effective reagent for the Appel reaction, facilitating the smooth and high-yield conversion of alcohols to the corresponding alkyl bromides under mild conditions. The mechanism involves the in situ generation of a phosphonium ion, which activates the hydroxyl group, making it a superior leaving group for nucleophilic attack by a bromide ion.

Properties

IUPAC Name

triphenylphosphane;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H15P.BrH/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMSYDJVRTHCWFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

603-35-0 (Parent)
Record name Triphenylphosphine hydrobromide
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DSSTOX Substance ID

DTXSID70213928
Record name Triphenylphosphine hydrobromide
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Molecular Weight

343.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6399-81-1
Record name Triphenylphosphonium bromide
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Record name Triphenylphosphine hydrobromide
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Record name Triphenylphosphine hydrobromide
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Record name Triphenylphosphine hydrobromide
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Preparation Methods

Synthetic Routes and Reaction Conditions: Triphenylphosphine hydrobromide can be synthesized by reacting triphenylphosphine with hydrobromic acid. The reaction typically takes place in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature. The resulting product is a white crystalline solid that is soluble in organic solvents .

Industrial Production Methods: In industrial settings, this compound is produced by the same method but on a larger scale. The reaction is carefully controlled to ensure high purity and yield of the product. The compound is then purified through recrystallization or other suitable methods to remove any impurities .

Chemical Reactions Analysis

Cleavage of Benzyl Ethers

PPh₃·HBr selectively cleaves benzyl ethers via carbocation intermediates, producing alcohols and benzyltriphenylphosphonium bromide :

Substrate TypeProduct(s) FormedYield (%)Notes
1° or 2° alkyl/arylAlcohol + [Ph₃P-Bn]⁺Br⁻80–95Stable carbocation intermediates
3° alkylAlkene + [Ph₃P-Bn]⁺Br⁻70–85Via β-hydride elimination
AllylAllyl phosphonium salt75–90Resonance-stabilized intermediate

Example: Cleavage of 1° benzyl ethers proceeds at room temperature in anhydrous conditions, avoiding polymerization side reactions .

Formation of Phosphonium Salts

PPh₃·HBr reacts with alcohols, amines, and alkyl halides to generate phosphonium salts, critical intermediates in Wittig reactions and alkylation processes:

  • Reaction with Alcohols :
    R OH+PPh3HBr[R PPh3]+Br+H2O\text{R OH}+\text{PPh}_3\cdot \text{HBr}\rightarrow [\text{R PPh}_3]^+\text{Br}^-+\text{H}_2\text{O}
    • Conditions: Reflux in acetonitrile (5 hours).
    • Example: Benzyl alcohol (70.7 mmol) yields 84.4% [Bn-PPh₃]⁺Br⁻ .
  • Reaction with Aryl Bromides :
    Ar Br+PPh3HBr[Ar PPh3]+Br+HBr\text{Ar Br}+\text{PPh}_3\cdot \text{HBr}\rightarrow [\text{Ar PPh}_3]^+\text{Br}^-+\text{HBr}
    • Mechanism: Nucleophilic attack by PPh₃ on aryl bromide forms a zwitterionic intermediate, followed by HBr elimination .

Hydrobromination Reactions

As an HBr source, PPh₃·HBr participates in hydrobromination of alkenes and alkynes, though competing reactions (e.g., phosphonium salt formation) may occur :

  • Alkyne Hydrobromination :
    RC CH+PPh3HBrRCH CHBr\text{RC CH}+\text{PPh}_3\cdot \text{HBr}\rightarrow \text{RCH CHBr}
    • Conditions: Ambient temperature, DMPU solvent.
    • Outcome: High regioselectivity for trans-addition (Z-configuration) via Ad₃ mechanism .
  • Limitation: Prolonged reaction times may yield gem-dibromides or side products due to further HBr addition .

Comparison with Alternative HBr Sources

While HBr–DMPU offers advantages in stability and selectivity, PPh₃·HBr is preferred in stoichiometric reactions requiring controlled HBr release. Key distinctions:

ParameterPPh₃·HBrHBr–DMPU
StabilityHygroscopicRoom-temperature stable
ReactivityMay form phosphonium saltsSelective HBr delivery
Functional Group ToleranceLimited with alkyl bromidesBroad compatibility

Scientific Research Applications

Organic Synthesis

Triphenylphosphine hydrobromide serves as a mild source of anhydrous HBr and is instrumental in the formation of phosphonium salts. It is frequently employed in reactions involving alcohols, particularly for the preparation of THP ethers from tertiary alcohols. Its role as a catalyst in organic reactions is well-documented, making it a valuable reagent in synthetic chemistry.

Key Reactions:

  • Formation of Phosphonium Salts : Used to convert various organic substrates into phosphonium salts, which are crucial intermediates in organic synthesis.
  • Catalysis in Cross-Coupling Reactions : It is involved in several types of coupling reactions such as Buchwald-Hartwig, Heck, and Suzuki-Miyaura reactions, facilitating the formation of carbon-carbon bonds.

Catalysis

This compound acts as a catalyst in numerous chemical transformations, particularly those involving transition metals. Its ability to stabilize metal complexes enhances reaction efficiency and selectivity.

Notable Catalytic Applications:

  • C-C Bond Formation : It plays a significant role in cross-coupling reactions that are fundamental in the synthesis of complex organic molecules.
  • Hydrogenation Reactions : The compound has been used successfully in hydrogenation processes, contributing to the production of various fine chemicals.

Materials Science

In materials science, this compound is utilized in the development of electronic materials and protective coatings. Its properties are beneficial for creating thin films used in optoelectronic devices.

Applications:

  • Electronic/Optoelectronic Thin Films : Employed in the fabrication of thin films for electronic applications due to its conductive properties.
  • Functional Coatings : Used as a component in protective coatings that enhance the durability and functionality of surfaces.

Nanotechnology

The compound has found applications in nanotechnology, particularly in the synthesis of nanomaterials and MEMS (Micro-Electro-Mechanical Systems). Its ability to act as a ligand facilitates the formation of nanoparticles with specific properties.

Case Study 1: Synthesis of Phosphonium Salts

A study demonstrated the efficient synthesis of phosphonium salts using this compound as a catalyst. The reaction conditions were optimized to achieve high yields with minimal by-products.

ReactionYield (%)Conditions
Ph₃P·HBr + Alcohol84.4%Acetonitrile, reflux for 5 hours
Ph₃P·HBr + Iodide68%Benzene, heated at 90°C overnight

Case Study 2: Application in Cross-Coupling Reactions

Research highlighted the effectiveness of this compound in facilitating Suzuki-Miyaura coupling reactions. The compound improved yields significantly compared to traditional methods.

Reaction TypeYield (%)Reference
Suzuki-Miyaura80%Journal of Organic Chemistry
Buchwald-Hartwig75%Chemical Communications

Mechanism of Action

The mechanism of action of triphenylphosphine hydrobromide involves the release of hydrogen bromide, which acts as a proton donor in various chemical reactions. The compound can also form phosphonium salts through nucleophilic substitution reactions with alkyl halides. These phosphonium salts are key intermediates in many organic synthesis pathways .

Comparison with Similar Compounds

Chemical Structure and Stability

  • Triphenylphosphine Hydrobromide (Ph₃P·HBr) : Exists as a stable salt with a trigonal pyramidal geometry around phosphorus. The Br⁻ counterion enhances solubility in polar solvents like acetonitrile .
  • Triphenylphosphine (PPh₃): A neutral ligand with strong σ-donor and weak π-acceptor properties. Unlike its hydrobromide derivative, PPh₃ is air-sensitive and prone to oxidation .
  • Tris[3,5-bis(trifluoromethyl)phenyl]phosphine Oxide : Contains electron-withdrawing CF₃ groups, increasing oxidative stability but reducing nucleophilicity compared to PPh₃·HBr .

Physical and Thermal Properties

Property PPh₃·HBr PPh₃ TPPO
Melting Point (°C) 196 (dec.) 80–82 156–158
Solubility Polar solvents (CHCl₃, MeOH) Non-polar solvents (THF, ether) Polar aprotic solvents (DMF)
Thermal Stability Decomposes >200°C Oxidizes in air Stable up to 300°C

Data compiled from .

Industrial and Research Use Cases

  • PPh₃·HBr : Preferred in reactions requiring controlled HBr release, such as the reduction of azides to amines or the synthesis of phosphonium salts for ionic liquids .
  • PPh₃ : Integral to Wilkinson’s catalyst ([RhCl(PPh₃)₃]) for hydrogenation .
  • TPPO : Utilized as a flame retardant or plasticizer due to its inertness .

Key Research Findings

  • Catalytic Efficiency: PPh₃·HBr outperforms PPh₃ in glycoconjugate synthesis due to its dual role as a Brønsted acid and phosphine donor, achieving yields >80% .
  • Equilibrium Dynamics : In acetonitrile, PPh₃·HBr exists in equilibrium with free PPh₃ and HBr, enabling tailored reactivity in nucleophilic substitutions .
  • Thermal Limitations : Unlike TPPO, PPh₃·HBr decomposes above 200°C, restricting high-temperature applications .

Biological Activity

Triphenylphosphine hydrobromide (TPPH) is a quaternary ammonium salt derived from triphenylphosphine, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides a comprehensive overview of the biological activity of TPPH, including its mechanisms of action, therapeutic potential, and relevant case studies.

Mitochondrial Targeting
TPPH and its derivatives are known for their ability to accumulate in mitochondria due to their lipophilic nature. This accumulation is driven by the mitochondrial membrane potential, which allows these compounds to exert effects on mitochondrial function and redox signaling pathways. The positive charge on TPPH facilitates its selective uptake into the negatively charged mitochondrial matrix, making it a useful tool in targeting mitochondrial dysfunction associated with various diseases, including cancer and neurodegenerative disorders .

Antioxidant Properties
Research indicates that TPPH exhibits significant antioxidant properties. It can scavenge reactive oxygen species (ROS) and modulate oxidative stress within cells. This action is particularly beneficial in protecting cells from oxidative damage, which is a contributing factor in many pathological conditions .

Antiproliferative Activity

TPPH has been investigated for its antiproliferative effects against various cancer cell lines. A study demonstrated that TPPH derivatives conjugated with polyalkoxybenzenes showed enhanced cytotoxicity against human cancer cell lines such as HCT-116 (colon cancer), A375 (melanoma), and PC-3 (prostate cancer). The study found that the linker length between TPPH and the polyalkoxybenzene moiety significantly influenced the compound's effectiveness, with three-carbon linkers yielding optimal results .

Table 1: Antiproliferative Activity of TPPH Derivatives

CompoundCancer Cell LineIC50 (μM)
Propyl-TPPHCT-11622
Dodecyl-TPPMCF-7250
Myristicin-TPP conjugateA375121.7
Dillapiol-TPP conjugatePC-3193

Case Studies

  • Neuroprotective Effects
    A study highlighted the neuroprotective effects of TPPH in models of neurodegeneration. The compound was shown to inhibit acetylcholinesterase (ChE) and monoamine oxidase (MAO), which are enzymes involved in neurotransmitter degradation. This inhibition may contribute to increased levels of neurotransmitters, potentially alleviating symptoms associated with neurodegenerative diseases .
  • Cancer Treatment
    In vitro studies have demonstrated that TPPH derivatives can induce apoptosis in cancer cells through ROS-mediated pathways. For example, TPPH conjugates exhibited selective toxicity towards cancer cells while sparing non-malignant cells, suggesting a potential therapeutic window for cancer treatment .
  • Mitochondrial Dysfunction
    Research has shown that TPPH can restore mitochondrial function in cells subjected to oxidative stress. By modulating mitochondrial dynamics and enhancing bioenergetics, TPPH may offer protective benefits in conditions characterized by mitochondrial dysfunction .

Q & A

Q. What are the established synthetic protocols for triphenylphosphine hydrobromide, and how do reaction conditions influence yield?

this compound is typically synthesized by reacting triphenylphosphine (PPh₃) with hydrobromic acid (HBr). A widely cited method involves adding 48% HBr aqueous solution (1 mL, 8.8 mmol) to a stirred mixture of PPh₃ (1.05 g, 4 mmol) in 1,4-dioxane (8 mL) at 20–70°C for 12 hours, achieving a 98% yield . Key parameters affecting yield include:

  • Temperature : Higher temperatures (e.g., 70°C) accelerate protonation but may degrade the product.
  • Solvent : Polar aprotic solvents like dioxane enhance solubility and reaction homogeneity.
  • Stoichiometry : Excess HBr ensures complete conversion of PPh₃.

Q. How can researchers characterize this compound, and what spectroscopic signatures distinguish it from related compounds?

Characterization involves:

  • ¹H/³¹P NMR : PPh₃ hydrobromide shows a ³¹P NMR shift at ~20–25 ppm (vs. PPh₃ at ~−5 ppm) due to protonation .
  • IR Spectroscopy : A broad O–H stretch (2500–3000 cm⁻¹) and P–Br vibrations (~550 cm⁻¹) confirm the hydrobromide adduct .
  • Elemental Analysis : Br content (~23% by mass) validates stoichiometry .

Q. What are the primary applications of this compound in organic synthesis?

It serves as:

  • Catalyst : Efficient in tetrahydropyranylation of tertiary alcohols (e.g., 95% yield at 0.1 equiv. catalyst loading in dichloromethane at 25°C) .
  • Proton Source : Facilitates acid-mediated cyclizations without requiring strong Brønsted acids .

Advanced Research Questions

Q. How does this compound compare to other acid catalysts (e.g., p-toluenesulfonic acid) in terms of reaction efficiency and substrate scope?

A comparative study reveals:

Catalyst Reaction Yield (%) Side Products
PPh₃·HBr Tetrahydropyranylation95Minimal (<2%)
p-TsOH Same reaction88Dehydration products (8%)
Key advantages of PPh₃·HBr include milder conditions and reduced side reactions due to its buffered acidity. However, its utility is limited in highly polar solvents (e.g., DMF), where dissociation reduces catalytic activity .

Q. What mechanistic insights explain the catalytic role of this compound in stereoselective transformations?

In Mitsunobu-like reactions, PPh₃·HBr acts as a proton shuttle, stabilizing transition states via hydrogen bonding. For example, in thioglycoside synthesis, it enhances anomeric selectivity by coordinating to the leaving group (e.g., 85% α-selectivity vs. 60% without catalyst) . Kinetic studies (e.g., Eyring plots) suggest a dual role: acid catalyst and phase-transfer agent in biphasic systems .

Q. How should researchers address discrepancies in reported solubility and stability data for this compound?

Conflicting data arise from:

  • Hydration State : Commercial samples may include variable H₂O content, altering solubility (e.g., 10–15 mg/mL in THF vs. 5 mg/mL in anhydrous batches) .
  • Storage Conditions : Degradation occurs above 6°C, forming triphenylphosphine oxide and HBr gas. Standardize storage at 0–6°C under nitrogen .
    Methodological Recommendation : Pre-dry samples under vacuum (40°C, 2 h) before use and confirm purity via ³¹P NMR .

Q. What strategies optimize the recovery and reuse of this compound in large-scale reactions?

  • Precipitation : Add hexane to reaction mixtures to isolate PPh₃·HBr (85–90% recovery) .
  • Neutralization : Treat with aqueous NaOH to regenerate PPh₃ (via PPh₃O byproduct), though this reduces catalytic efficiency in subsequent cycles .

Methodological Challenges and Solutions

Q. How to troubleshoot low yields in hydrobromide-mediated reactions?

  • Check HBr Purity : Commercial HBr (48%) often contains bromine impurities; distill before use .
  • Monitor Solvent Polarity : Use low-polarity solvents (e.g., CH₂Cl₂) to prevent dissociation of PPh₃·HBr .

Q. What safety protocols are critical when handling this compound?

  • Ventilation : HBr gas release requires fume hoods .
  • Personal Protective Equipment (PPE) : Acid-resistant gloves and goggles mandatory due to corrosive nature .

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